molecular formula C14H14Cl2N2O3 B13843071 Ketoconazole Impurity 11

Ketoconazole Impurity 11

Cat. No.: B13843071
M. Wt: 329.2 g/mol
InChI Key: VJZJGRMLFMJRGG-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketoconazole Impurity 11 is a chemical compound that is often encountered as a byproduct in the synthesis of ketoconazole, an antifungal medication. This impurity is identified by its chemical name, 1-[4-[[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine. It is important in pharmaceutical research and quality control to ensure the purity and efficacy of ketoconazole formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketoconazole Impurity 11 involves the reaction of ketoconazole with specific reagents under controlled conditions. One common method involves the hydrolysis of ketoconazole in the presence of caustic soda (sodium hydroxide) and methanol. The reaction mixture is heated to reflux and maintained for several hours. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization from methanol .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to ensure consistent yield and purity. Advanced analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the impurity levels and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ketoconazole Impurity 11 undergoes various chemical reactions, including:

    Hydrolysis: Reaction with water or aqueous solutions leading to the breakdown of the compound.

    Oxidation: Reaction with oxidizing agents resulting in the formation of oxidized products.

    Reduction: Reaction with reducing agents leading to the formation of reduced products.

    Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide in methanol.

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound typically results in the formation of simpler organic compounds and inorganic salts .

Scientific Research Applications

Ketoconazole Impurity 11 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ketoconazole Impurity 11 is closely related to that of ketoconazole. It involves the inhibition of cytochrome P450 enzymes, particularly 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole Impurity 10: Another byproduct in the synthesis of ketoconazole with a similar structure but different functional groups.

    Ketoconazole Impurity 12: A related compound with variations in the substituents on the aromatic ring.

    Ketoconazole Impurity 13: Differentiated by the presence of additional halogen atoms or other substituents.

Uniqueness

Ketoconazole Impurity 11 is unique due to its specific chemical structure, which includes a dichlorophenyl group and an imidazole ring. This structure imparts distinct chemical properties and reactivity compared to other impurities. Its presence and concentration in ketoconazole formulations are critical for ensuring the overall quality and safety of the pharmaceutical product .

Properties

Molecular Formula

C14H14Cl2N2O3

Molecular Weight

329.2 g/mol

IUPAC Name

[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14+/m0/s1

InChI Key

VJZJGRMLFMJRGG-SMDDNHRTSA-N

Isomeric SMILES

C1[C@@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO

Canonical SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO

Origin of Product

United States

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